molecular formula C10H9ClN4O3 B2888470 2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid CAS No. 1266867-15-5

2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid

Cat. No.: B2888470
CAS No.: 1266867-15-5
M. Wt: 268.66
InChI Key: MJKZCLMIGSBDHL-UHFFFAOYSA-N
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Description

2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is a tetrazole-containing carboxylic acid derivative characterized by a 2-chlorophenoxy methyl group attached to the tetrazole ring. Tetrazole derivatives are widely recognized for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability. The chlorophenoxy moiety introduces steric bulk and lipophilicity, which can influence receptor binding and pharmacokinetic properties.

The compound’s synthesis likely involves coupling 2-chlorophenol derivatives with tetrazole precursors, followed by acetic acid functionalization. Techniques such as X-ray crystallography (e.g., SHELX software ) are critical for elucidating its crystal structure and hydrogen-bonding networks, which dictate molecular interactions .

Properties

IUPAC Name

2-[5-[(2-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O3/c11-7-3-1-2-4-8(7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZCLMIGSBDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=NN2CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

  • Nitrile Preparation : (2-Chlorophenoxy)methyl cyanide is synthesized via nucleophilic substitution of 2-chlorophenol with chloroacetonitrile in the presence of K₂CO₃.
  • Cycloaddition : Reacting the nitrile with sodium azide (2.5 equiv) and ZnBr₂ (15 mol%) in DMF at 100°C for 18 hours.
  • Isolation : The crude 5-((2-chlorophenoxy)methyl)-1H-tetrazole is extracted with ethyl acetate and dried (Yield: 68–72%).

Catalytic and Green Chemistry Innovations

To address safety concerns with hydrazoic acid, recent methodologies employ heterogeneous catalysts:

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%)
BiCl₃-Catalyzed BiCl₃ (10 mol%) Ethanol/H₂O 90 8 65
ZnBr₂-Assisted ZnBr₂ (15 mol%) DMF 100 18 72
SiO₂-NaHSO₄ SiO₂-NaHSO₄ Solvent-free 120 4 81

The silica-supported NaHSO₄ method eliminates solvent use, enhancing atom economy and reducing waste. Microwave-assisted cycloadditions (150°C, 30 min) have also been explored for related tetrazoles, though yields remain suboptimal (48–52%).

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

  • Melting Point : 182–184°C (Lit.)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.45–7.32 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂), 4.89 (s, 2H, NCH₂CO), 3.91 (s, 2H, COOH).
  • HPLC Purity : ≥98% (C18 column, 0.1% H₃PO₄/MeOH).

Impurity profiling via LC-MS identifies common byproducts:

  • N2-Alkylated Isomer : 8–12% in non-catalytic methods.
  • Hydrolyzed Nitrile : ≤5% when using anhydrous ZnBr₂.

Industrial-Scale Considerations

Patent US20090005561A1 highlights challenges in large-scale tetrazole synthesis, emphasizing:

  • Safety : Substituting sodium azide with trimethylsilyl azide in flow reactors to minimize hydrazoic acid exposure.
  • Cost : Catalyst recovery systems (e.g., BiCl₃ filtration and reuse) reduce expenses by 23% per batch.
  • Regulatory Compliance : Residual solvent limits (DMF < 500 ppm) achieved via wiped-film evaporation.

Chemical Reactions Analysis

Types of Reactions

2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Tetrazole-Acetic Acid Derivatives
Compound Name Molecular Weight (g/mol) Substituent/Modification Biological Activity Key References
2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid ~305.7* 2-Chlorophenoxy methyl Not explicitly reported (likely diverse)
{5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid 281.3 4,6-Dimethylpyrimidinyl sulfanyl Antiviral (Influenza A; selectivity index > rimantadine)
2-(5-(Pyridin-2-yl)-1H-tetrazol-1-yl)acetic acid 205.2 Pyridin-2-yl Acetylcholinesterase inhibition (90% yield)
2-(5-Chloro-1H-indazol-3-yl)acetic acid 210.6 5-Chloroindazole Not explicitly reported (pharmaceutical intermediate)
Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate 170.2 Ethyl ester (5-methyl tetrazole) Prodrug potential (ester hydrolysis)
{5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl}acetic acid 343.4 Morpholine-phenyl methyl Solubility modulation

*Calculated based on substituents.

Pharmacological and Physicochemical Properties

Antiviral Activity
  • {5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid exhibits a selectivity index twice that of rimantadine against influenza A, attributed to its pyrimidinyl sulfanyl group enhancing target affinity . In contrast, the chlorophenoxy group in the target compound may favor different viral targets or improve membrane penetration due to increased lipophilicity.
Antimycobacterial and Cytotoxic Activity
  • Tetrazole and oxadiazole derivatives (e.g., from ) show potent antimycobacterial activity against Mycobacterium tuberculosis (MIC values < 10 µg/mL) and cytotoxicity in tumor cell lines. Structure-activity relationship (SAR) studies highlight the importance of substituent electronegativity and steric effects . The chlorophenoxy group’s electron-withdrawing nature may enhance interactions with bacterial enzymes.

Physicochemical and Structural Differences

  • Solubility and Bioavailability : The ethyl ester derivative () acts as a prodrug, improving lipid solubility for enhanced absorption. In contrast, the morpholine-phenyl derivative () may increase aqueous solubility through hydrogen bonding .
  • Crystal Packing : The target compound’s crystal structure (by analogy to ) likely features O–H⋯O and O–H⋯N hydrogen bonds, forming 2D networks that influence stability and dissolution rates .

Biological Activity

2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is a synthetic compound characterized by its unique structure, which includes a tetrazole ring, a chlorophenyl moiety, and an acetic acid group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemical development, due to its potential biological activities.

The molecular formula of this compound is C10H9ClN4O3C_{10}H_{9}ClN_{4}O_{3} with a molecular weight of approximately 268.65 g/mol. The compound features a chlorophenyl group that can influence its electronic properties, potentially affecting its biological activity and interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The tetrazole ring is known for its role in enhancing the pharmacological properties of compounds, often acting as a bioisostere for carboxylic acids or amides. This characteristic may facilitate binding to various molecular targets, thereby modulating their activity .

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing tetrazole rings can inhibit the growth of various bacterial strains and fungi. The presence of the chlorophenyl group may enhance these effects through increased lipophilicity, allowing better membrane penetration .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Tetrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could serve as a lead compound for developing anti-inflammatory agents .

Anticancer Activity

Recent studies have explored the anticancer properties of tetrazole-containing compounds. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) indicates that modifications in the chlorophenyl moiety can significantly influence the anticancer efficacy .

Case Studies

Several case studies highlight the biological activity of similar tetrazole compounds:

  • Antitumor Activity : A study on related tetrazole compounds revealed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
  • Antimicrobial Efficacy : In vitro assays demonstrated that tetrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
  • Inhibition of Inflammatory Mediators : Research indicated that certain tetrazoles could reduce levels of inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases.

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundStructureModerateSignificantPromising
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acidSimilarHighModerateModerate
2-(5-(Phenoxy)methyl)-1H-tetrazol-1-yl)acetic acidSimilarLowSignificantHigh

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid?

Methodological Answer:
The synthesis typically involves cyclization of azide precursors with nitriles or substitution reactions. A representative protocol includes:

  • Step 1: Reacting 2-aminoacetic acid with triethoxymethane and sodium azide in acetic acid under reflux (80°C for 3 hours) to form the tetrazole-acetic acid core .
  • Step 2: Introducing the 2-chlorophenoxy group via nucleophilic substitution or coupling reactions. For example, alkylation of the tetrazole nitrogen with (2-chlorophenoxy)methyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Key Reagents: Sodium azide, triethoxymethane, (2-chlorophenoxy)methyl bromide.
  • Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1719 cm⁻¹, tetrazole ring vibrations at ~1436 cm⁻¹) .
  • NMR: ¹H NMR detects aromatic protons (δ 7.2–7.6 ppm for chlorophenyl), tetrazole-CH₂ (δ ~5.75 ppm), and acetic acid protons (δ ~5.7 ppm for -CH₂CO) . ¹³C NMR confirms carbonyl (δ ~168 ppm) and tetrazole carbons (δ ~152 ppm) .
  • Mass Spectrometry (ESI): Molecular ion peaks [M+Na]⁺ at calculated m/z (e.g., 227.04 for analogs) .
  • HPLC/TLC: Validates purity (>95%) using reverse-phase C18 columns or silica gel plates .

Basic: What biological activities have been reported for tetrazole-acetic acid derivatives?

Methodological Answer:

  • Antimicrobial Activity: Tetrazole derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .
  • Anticancer Potential: Analogous compounds inhibit kinase pathways (e.g., EGFR with IC₅₀ ~5 µM) by competitive ATP-binding site interactions .
  • Anti-inflammatory Effects: COX-2 inhibition (IC₅₀ ~10 µM) through π-π stacking with active-site residues .
  • Assay Design: Use standardized protocols (e.g., broth microdilution for antimicrobial testing, MTT assays for cytotoxicity) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Structural Confirmation: Re-evaluate compound purity via X-ray crystallography (e.g., SHELXL refinement ) to rule out isomer interference.
  • Mechanistic Studies: Use isothermal titration calorimetry (ITC) to validate target binding affinity discrepancies .

Advanced: What strategies optimize reaction conditions for higher yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/C (10% w/w) for hydrogenation steps to reduce byproducts .
  • Solvent Optimization: Use DMF:water (4:1) at 60°C to enhance solubility of hydrophobic intermediates .
  • Flow Chemistry: Implement continuous-flow reactors to improve heat transfer and reduce reaction time (e.g., 30 minutes vs. 16 hours in batch) .

Advanced: How can crystallography data inform structural analysis and property prediction?

Methodological Answer:

  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement of X-ray data to resolve bond-length discrepancies (<0.02 Å) .
  • Hydrogen Bonding Networks: Analyze O-H···N interactions in crystal packing (e.g., monohydrate forms stabilize the tetrazole ring ).
  • DFT Calculations: Correlate crystallographic geometry with electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: What computational approaches predict ADMET properties for this compound?

Methodological Answer:

  • Toxicity Prediction: Use ProTox-II to estimate acute toxicity (e.g., LD₅₀ ~300 mg/kg for analogs) and cytochrome P450 inhibition .
  • Solubility LogS: Predict via QSPR models (e.g., ~-3.5 for tetrazole-acetic acid derivatives) using ALOGPS .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., PMF profiles for passive diffusion) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 2-chlorophenoxy with 3,4-dimethoxyphenyl) to assess electronic effects .
  • Pharmacophore Mapping: Identify critical moieties (e.g., tetrazole ring for H-bond acceptor capacity) using Schrödinger’s Phase .
  • 3D-QSAR: Build CoMFA models with steric/electrostatic fields (q² > 0.6) to guide optimization .

Advanced: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. Tetrazole rings degrade at pH > 10 .
  • Thermal Analysis: TGA/DSC reveals decomposition onset at ~180°C, correlating with loss of acetic acid moiety .
  • Light Sensitivity: Store in amber vials at -20°C; UV-Vis shows λmax shifts under prolonged UV exposure .

Advanced: How does the 2-chlorophenoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing Cl group activates the phenoxy ring for SNAr reactions (e.g., Pd-catalyzed C-O coupling ).
  • Steric Hindrance: Ortho-substitution reduces accessibility for bulky catalysts, requiring ligand optimization (e.g., XPhos vs. SPhos) .
  • Comparative Studies: Replace with 4-chlorophenyl () to assess regioselectivity in Ullmann couplings .

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